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Welcome to the SavvyCNV Technical Support Center. This resource provides researchers,

scientists, and drug development professionals with detailed guidance on fine-tuning

SavvyCNV parameters for various sequencing panels. Find answers to frequently asked

questions and troubleshoot common issues to optimize your copy number variation (CNV)

analysis.

Frequently Asked Questions (FAQs)
Q1: What is the general workflow for running
SavvyCNV?
A1: The typical workflow for a SavvyCNV analysis involves several key steps, from initial data

preparation to CNV calling and interpretation. A high-level overview of this process is outlined

below.
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Caption: A high-level workflow for CNV detection using SavvyCNV.

Q2: How do I choose the optimal bin size (-d parameter)
for my sequencing panel?
A2: The bin size (-d) is a critical parameter that influences the resolution and noisiness of your

CNV calls. A smaller bin size can detect smaller CNVs but may be more susceptible to noise,

while a larger bin size provides more robust signals for larger CNVs at the expense of

resolution.

For targeted sequencing with approximately 3 million reads and around 50% off-target reads, a

bin size of 200kbp is a reasonable starting point.[1] However, the optimal bin size is dependent

on the amount of off-target data.

Experimental Protocol for Determining Bin Size:

Run CoverageOffTarget: SavvySuite includes a tool called CoverageOffTarget which

provides a recommendation for an appropriate bin size based on the off-target read

coverage in your samples.[1][2]
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Execute the following command:

your_sample_list.txt should be a file containing the paths to your BAM or CRAM files, one

per line.

Interpret the Output: The tool will analyze the off-target read counts and suggest a suitable

bin size for your dataset.

General Recommendations:

Sequencing Panel
Off-Target Read
Percentage

Recommended
Starting Bin Size (-
d)

Considerations

Large Targeted Panel 40-70% 150kbp - 300kbp
CoverageOffTarget is

highly recommended.

Exome Sequencing 20-40% 6kbp - 50kbp

Smaller bin sizes are

possible due to higher

off-target read density

compared to small

panels.

Small Targeted Panel < 20% > 300kbp

May require a larger

bin size to accumulate

enough reads per bin

for a stable signal.

Q3: How do I fine-tune the sensitivity and specificity of
CNV calling using the -trans parameter?
A3: The transition probability (-trans) is the primary parameter for controlling the trade-off

between sensitivity and specificity in SavvyCNV's Hidden Markov Model (HMM).

Increasing -trans: Leads to higher sensitivity (more true positives) but lower specificity (more

false positives). This might be desirable when aiming to identify all potential CNVs for

subsequent validation.
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Decreasing -trans: Results in lower sensitivity but higher specificity, yielding a more confident

but potentially less comprehensive set of CNV calls.

The default value for -trans is 0.00001.[3] A parameter sweep is often performed to identify the

optimal value for a specific dataset and research question.[2][4]

Parameter Sweep Methodology:

Define a range of -trans values: For example, you could test values from 10-10 to 0.1.[1]

Run SavvyCNV with each value: Execute the SavvyCNV pipeline for each -trans value in

your defined range.

Evaluate the results: If you have a truth set (e.g., from whole-genome sequencing or MLPA),

you can calculate precision and recall for each run to determine the optimal setting.[4]

Scenario
Recommended -trans
Range

Desired Outcome

High Sensitivity (Discovery) 10-6 to 10-4

Maximize the detection of

potential CNVs, accepting a

higher false-positive rate.

Balanced (Standard) 10-7 to 10-5

A balance between detecting a

good number of true CNVs

while controlling for false

positives.

High Specificity (Validation) 10-9 to 10-7

Minimize false positives,

focusing on high-confidence

calls.

Q4: How does SavvyCNV handle noise in the data, and
can I adjust the noise reduction parameters?
A4: SavvyCNV employs Singular Value Decomposition (SVD) to reduce noise and correct for

systematic biases in read depth data that are common across multiple samples.[2] By default,
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SavvyCNV discards the first five singular vectors, which are assumed to represent the most

significant sources of systematic noise.[2]

While the number of SVD components to remove is not a typically user-adjusted parameter,

understanding its function is important for troubleshooting. If you observe that known, large

CNVs are being missed, it's possible that the SVD is overly aggressive in its noise correction

for your specific dataset. However, adjusting this would require modification of the source code

and is generally not recommended. A more common issue is high "noisyness" in individual

samples, which is addressed in the troubleshooting section.

Troubleshooting Guide
Issue 1: High "Noisyness" Reported in the Log File

Symptom: The log_messages.txt file shows a "noisyness" value greater than 0.2 for many

samples.[5]

Cause: Insufficient read depth within the chosen bin size, leading to high variability in the

normalized read depth.

Solution:

Increase the bin size (-d): A larger bin size will increase the number of reads per bin, which

generally leads to a more stable and less noisy signal. This is the recommended first step.

[5]

Check Sample Quality: Ensure that the problematic samples have a sufficient number of

reads. Samples with very low read counts may not be suitable for this type of analysis.

Batch Effects: Ensure that all samples in a single run were sequenced using the same

method and processed similarly. Do not mix samples from different sequencing panels or

library preparation kits in the same analysis.[5]
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Caption: Troubleshooting steps for high sample noisiness in SavvyCNV.

Issue 2: SavvyCNV Fails to Detect Known Small CNVs
Symptom: A known deletion or duplication, particularly a small one, is not present in the

output.

Cause:

The bin size (-d) may be too large to resolve the CNV.

The transition probability (-trans) may be too low (too stringent).

Solution:

Decrease the bin size (-d): Use a smaller bin size to increase the resolution of the

analysis. Be mindful that this may increase noise.

Increase the transition probability (-trans): This will make the HMM more sensitive to state

changes, allowing it to detect smaller CNVs. This will likely also increase the number of

false positives.

Issue 3: Excessive Number of False Positive CNV Calls
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Symptom: The output contains a large number of CNVs that are not expected to be real.

Cause:

The transition probability (-trans) is too high (too sensitive).

The bin size (-d) is too small, leading to noisy data being misinterpreted as CNVs.

Repetitive regions in the genome can lead to incorrect read mapping and false CNV calls.

[5]

Solution:

Decrease the transition probability (-trans): This will make the analysis more stringent and

reduce the number of false positives.

Increase the bin size (-d): This can help to smooth out noise in the data.

Filter the Output: Use the Phred score and the "Phred score divided by the width of the

CNV in chunks" from the output file to filter for higher-confidence calls. Valid CNVs often

have a value greater than ten in this latter column.[5]

Interpreting SavvyCNV Output Files
SavvyCNV generates several output files. The primary results are in the .csv file.

cnv_list.csv File Format:
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Column Description

Chromosome The chromosome on which the CNV is located.

CNV start position The starting genomic coordinate of the CNV.

CNV end position The ending genomic coordinate of the CNV.

Deletion/duplication The type of CNV (deletion or duplication).

Number of genome chunks...
The number of bins providing evidence for the

CNV.

Width of CNV in chunks... The total number of bins spanned by the CNV.

The phred score of the CNV A quality score for the CNV call. Higher is better.

The phred score divided by...
A normalized quality score. Values > 10 are

indicative of a high-confidence call.[5]

The relative dosage...
The estimated copy number (e.g., ~0.5 for a

heterozygous deletion).

The filename of the input...
The input file corresponding to the sample with

the CNV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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